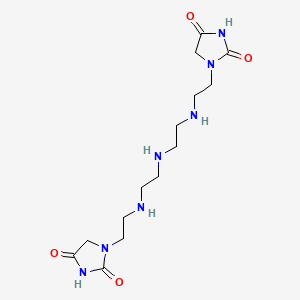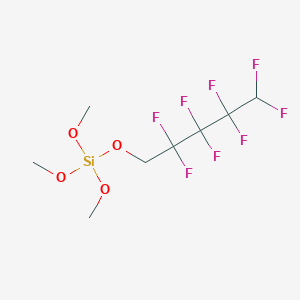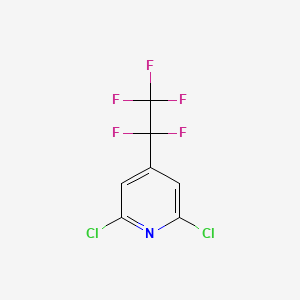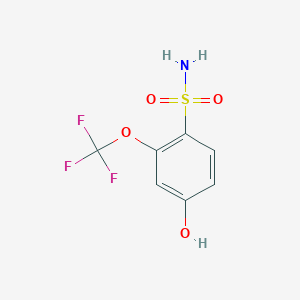![molecular formula C15H20ClN3O3S B12064154 N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring, a sulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where piperazine is reacted with the sulfonylated benzoxazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the benzoxazole ring and the sulfonyl group is known to enhance the biological activity of many drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with proteins, affecting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]ethylenediamine: Contains an ethylenediamine moiety instead of piperazine.
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]pyrrolidine: Features a pyrrolidine ring in place of piperazine.
Uniqueness
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct physicochemical properties such as increased solubility and enhanced interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20ClN3O3S |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-tert-butyl-6-chloro-7-piperazin-1-ylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H20ClN3O3S/c1-15(2,3)14-18-11-5-4-10(16)13(12(11)22-14)23(20,21)19-8-6-17-7-9-19/h4-5,17H,6-9H2,1-3H3 |
InChI Key |
YIANYBFDPOYNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)


![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)









